molecular formula H3MgO5P B1223224 Magnesium phosphate, dibasic

Magnesium phosphate, dibasic

Cat. No.: B1223224
M. Wt: 138.3 g/mol
InChI Key: MSVHHPWGDJNREX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium Phosphate, Dibasic, with the chemical formula MgHPO₄ and often encountered in its trihydrate form (MgHPO₄·3H₂O), is a high-purity inorganic salt of significant interest in materials and chemical research . Its trihydrate form occurs naturally as the mineral newberyite and typically presents as a white, crystalline powder with a density of 2.13 g/cm³ . It is slightly soluble in water but readily soluble in dilute acids . This compound is available as an ultrafine powder with a controlled particle size, demonstrating high assay purity (typically 96.0%-100.5%) and low levels of heavy metal contaminants such as arsenic and lead, making it ideal for sensitive applications . In research, this compound is primarily valued in the development of biomaterials. It is recognized for its exceptional biocompatibility and osteoconductive properties, making it a promising candidate for bone repair substitutes . Studies on magnesium-substituted calcium phosphate ceramics show that the incorporation of magnesium ions can significantly enhance the material's bioactivity by promoting the generation of a new apatite phase when exposed to physiological fluids, which is a critical mechanism for bone regeneration . Furthermore, magnesium is a crucial element in bone metabolism, known to encourage the proliferation of osteoblasts during the early stages of bone formation . Beyond biomedicine, this compound serves as a key precursor in solid-state chemistry for the synthesis of other magnesium-containing materials and finds use in various laboratory-scale chemical processes . As a reagent, it is supplied with detailed spectroscopic characterization, including IR spectra, facilitating its identification and quality control in research settings . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

H3MgO5P

Molecular Weight

138.3 g/mol

IUPAC Name

magnesium;hydrogen phosphate;hydrate

InChI

InChI=1S/Mg.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+2;;/p-2

InChI Key

MSVHHPWGDJNREX-UHFFFAOYSA-L

Canonical SMILES

O.OP(=O)([O-])[O-].[Mg+2]

Synonyms

magnesium hydrogen phosphate
magnesium orthophosphate
magnesium phosphate
magnesium phosphate (1:1)
magnesium phosphate (2:1)
magnesium phosphate (2:3)
magnesium phosphate (USP)
magnesium phosphate, dibasic
magnesium phosphate, monobasic
magnesium phosphate, tribasic
magnesium phosphate, tribasic, pentahydrate
newberyite
newberyte
trimagnesium orthophosphate

Origin of Product

United States

Scientific Research Applications

Food Industry

Role as a Food Additive

  • Stabilizer and Emulsifier : Magnesium phosphate dibasic is commonly used in processed foods to enhance texture and extend shelf life. It serves as an emulsifying agent that helps blend ingredients that typically do not mix well, such as oil and water.
  • Nutritional Supplement : It is often included in dietary supplements due to its bioavailable magnesium content, which is vital for metabolic functions and bone health.
ApplicationFunctionBenefits
Food AdditiveStabilizer & EmulsifierEnhances texture & shelf life
Nutritional SupplementSource of MagnesiumSupports bone health & metabolism

Pharmaceuticals

Use in Drug Formulations

  • Excipient : In pharmaceutical formulations, magnesium phosphate dibasic acts as an excipient that aids in the controlled release of active ingredients. This property enhances the efficacy of medications by ensuring a steady release of the drug into the bloodstream.
  • Bone Health : It is utilized in dietary supplements aimed at improving bone density and overall skeletal health, especially beneficial for populations at risk of osteoporosis.

Agriculture

Fertilizer Component

  • Nutrient Source : As a fertilizer additive, magnesium phosphate dibasic provides essential nutrients—magnesium and phosphorus—that are crucial for plant growth. Its incorporation into fertilizers promotes healthy crop yields.
Fertilizer TypeNutrients ProvidedImpact on Growth
Agricultural FertilizerMagnesium & PhosphorusEnhances plant growth & yield

Cosmetics

In Personal Care Products

  • Thickening Agent : In cosmetic formulations, magnesium phosphate dibasic functions as a thickening agent that improves the texture and stability of lotions and creams.

Animal Feed

Mineral Supplement

  • Livestock Nutrition : It is added to animal feed to ensure adequate intake of magnesium and phosphorus, essential for maintaining optimal health and productivity in livestock.

Materials Science

Cement and Ceramics

  • Construction Materials : Magnesium phosphate dibasic is increasingly being used in the formulation of magnesium phosphate cements (MPCs), which are gaining popularity as bone void fillers due to their excellent biocompatibility and mechanical properties.

Case Study: Magnesium Phosphate Cements

Recent studies have highlighted the effectiveness of magnesium phosphate cements in orthopedic applications. A study demonstrated that MPCs exhibit superior mechanical strength and setting times compared to traditional calcium-based cements, making them suitable for use in bone repair and regeneration.

PropertyTraditional CementsMagnesium Phosphate Cements
Setting TimeLongerShorter
Mechanical StrengthModerateHigh
BiocompatibilityModerateHigh

Chemical Reactions Analysis

Reaction with Hydrochloric Acid

MgHPO₄ reacts with HCl to form magnesium chloride and phosphoric acid:
MgHPO₄ + 2HCl → MgCl₂ + H₃PO₄

  • This reaction is utilized in analytical methods to quantify magnesium content .

Reaction with Sodium Hydroxide

In alkaline conditions, MgHPO₄ forms magnesium hydroxide and sodium phosphate:
MgHPO₄ + 2NaOH → Mg(OH)₂ + Na₂HPO₄

  • The reaction highlights its amphoteric nature, acting as a weak acid in basic media .

Thermal Decomposition

Upon heating, MgHPO₄·3H₂O undergoes dehydration and decomposition:

  • Loss of water (25–200°C):
    MgHPO₄·3H₂O → MgHPO₄ + 3H₂O

  • Formation of pyrophosphate (>500°C):
    2MgHPO₄ → Mg₂P₂O₇ + H₂O

Data Table: Thermal Properties

Property Value Source
Decomposition temperature550°C
Loss on ignition (800°C)29–36%
Final productMg₂P₂O₇

Nutritional Supplements

  • Used as a magnesium source in infant formulas and sports nutrition (E343) .

  • Complies with FCC purity standards: ≥96% Mg₂P₂O₇, ≤4 mg/kg lead, ≤3 mg/kg arsenic .

Biomedical Materials

  • Enhances osteogenesis in bone cements by sustaining Mg²⁺ release, promoting HA (hydroxyapatite) formation .

  • Maintains mechanical stability in aqueous environments due to cross-linking with citric acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Magnesium Phosphates

Property Magnesium Phosphate, Dibasic Magnesium Phosphate, Tribasic Magnesium Phosphate, Monobasic
Chemical Formula MgHPO₄·3H₂O Mg₃(PO₄)₂ Mg(H₂PO₄)₂
Solubility (Water) 0.25 g/100 mL (20°C) Insoluble Highly soluble
pH (1% Solution) ~8.0 ~9.5 ~4.0
Primary Uses Food additive, bone health Antacid, slow-release fertilizer Germination stimulant, acidic buffers
Safety Profile GRAS, low toxicity GRAS, moderate alkalinity Limited use due to acidity
  • Tribasic Magnesium Phosphate : Used as an antacid (1 g oral doses) due to its alkaline pH, contrasting with dibasic’s neutral-basic pH suitable for dietary supplements .
  • Monobasic Magnesium Phosphate: Acts as a germination stimulant in plant studies but is avoided in human consumption due to its acidic nature .

Calcium Phosphates (Dibasic and Tribasic)

Property This compound Calcium Phosphate, Dibasic (CaHPO₄) Calcium Phosphate, Tribasic (Ca₃(PO₄)₂)
Bioavailability High Mg²⁺ release High Ca²⁺ release Low solubility, slow Ca²⁺ release
Dissolution Rate Moderate (75% in 65 min) Fast (>95% in 20 min) Slow (<50% in 60 min)
Clinical Impact Kidney calcium retention (40x higher vs. other salts in rats) Rapid iodide release in thyroid therapy Bone graft material due to stability
Applications Laxative, orthopedic coatings Thyroid uptake enhancer, excipient Dental implants, osteoporosis treatment
  • Calcium Phosphate, Dibasic : In thyroid therapy, sodium phosphate dibasic formulations release >95% iodide in 20 minutes, outperforming magnesium phosphate dibasic (75% in 65 min) . However, magnesium phosphate dibasic caused 40-fold higher kidney calcium accumulation in rats compared to calcium phosphate dibasic .

Potassium Phosphates (Dibasic and Monobasic)

Property This compound Potassium Phosphate, Dibasic (K₂HPO₄) Potassium Phosphate, Monobasic (KH₂PO₄)
Solubility 0.25 g/100 mL 167 g/100 mL 22.6 g/100 mL
pH Buffering Neutral (pH ~8.0) Alkaline (pH ~9.0) Acidic (pH ~4.5)
Role in Formulations Nutrient supplement Fluoride counterion in radiopharmaceuticals Acidic buffer in cell culture media
Toxicity Low Low Moderate (high doses cause hyperkalemia)
  • Potassium Phosphate, Dibasic : Preferred in radiopharmaceuticals for neutralizing acidic precursors, whereas magnesium phosphate dibasic lacks this utility due to lower solubility .

Orthopedic Biomaterials

Property This compound Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) Calcium Magnesium Phosphate (CaMgP)
Biodegradability High Low Moderate
Compressive Strength 30–50 MPa 100–150 MPa 60–80 MPa
Cytocompatibility Non-cytotoxic Excellent Moderate
Clinical Use Bone void fillers Dental implants Load-bearing scaffolds
  • Magnesium phosphate dibasic degrades faster than hydroxyapatite, releasing Mg²⁺ ions that promote osteogenesis, but its lower mechanical strength limits use in load-bearing applications .

Key Research Findings

Biomedical Applications : Magnesium phosphate dibasic coatings on magnesium alloys reduce corrosion rates by 60% compared to uncoated surfaces, enhancing biocompatibility .

Environmental Impact : Phosphate leaching from magnesium phosphate cements is 20% lower than calcium phosphate cements, reducing eutrophication risks .

Preparation Methods

Simultaneous Reactant Addition Process

The simultaneous addition method (US3433586A) revolutionizes traditional precipitation techniques by introducing three components concurrently into a reactor:

  • A magnesium salt solution (e.g., MgCl₂ or Mg(NO₃)₂)

  • Phosphoric acid (H₃PO₄) or alkali metal monophosphate

  • An alkali metal oxide or carbonate (e.g., NaOH or Na₂CO₃).

Key Reaction Parameters:

  • pH Range: 2.5–6.5, optimized to control crystal morphology.

  • Temperature: 20–80°C, with lower temperatures (20–30°C) favoring finer particles (<40 μm).

  • Impurity Control: Solutions must contain <0.01% transition metals (Fe, Co, Ni) to ensure whiteness >99%.

Mechanism:
The reaction proceeds via:

Mg2++HPO42+3H2OMgHPO43H2O\text{Mg}^{2+} + \text{HPO}4^{2-} + 3\text{H}2\text{O} \rightarrow \text{MgHPO}4\cdot3\text{H}2\text{O}

Simultaneous mixing avoids intermediate precipitation steps, reducing reactor volume and eliminating post-synthesis grinding.

Grain Size Modulation:

  • Fine Crystals (pH 4.9–5.1): >99% of particles <40 μm, ideal for toothpaste abrasives.

  • Coarse Crystals (pH 3.7–3.9): 65–85% of particles >40 μm, suitable for slow-release fertilizers.

Table 1: Grain Size Distribution vs. Reaction Conditions

pH RangeTemperature (°C)Grain Size (μm)Whiteness (%)
4.9–5.140–45<40>99
3.7–3.940–45>4097.5
3.7–5.1*40–4530–60% >4098.5
*Mixed pH conditions.

Stepwise Precipitation with Potassium Chloride

The stepwise method (US4217333A) produces dibasic magnesium phosphate as an intermediate in potassium magnesium phosphate synthesis. This approach emphasizes kinetic control to suppress tribasic phosphate (Mg₃(PO₄)₂) formation.

Procedure:

  • Acidic Phosphate Solution Preparation: 20–167 g P₂O₅ per 1000 g H₂O.

  • Initial Alkaline Addition: MgO or MgCO₃ added to convert H₃PO₄ to MgHPO₄.

  • Potassium Chloride Saturation: KCl concentration near saturation to favor MgHPO₄ stability.

  • Final Alkaline Addition: Gradual MgO introduction to complete conversion.

Critical Factors:

  • pH <9: Prevents Mg₃(PO₄)₂ formation.

  • Temperature <40°C: Maintains hexahydrate structure.

  • Ionic Strength: High KCl concentration shifts equilibrium toward MgHPO₄.

Table 2: Comparative Analysis of Synthesis Methods

ParameterSimultaneous AdditionStepwise Precipitation
Reaction Time30–60 minutes2–4 hours
Particle ControlInherent via pH/temperatureRequires KCl saturation
Byproduct FormationNegligibleMg₃(PO₄)₂ if pH >9
ScalabilityHigh (continuous flow)Batch processing

Industrial-Scale Production Considerations

Reactor Design and Process Optimization

  • Continuous Flow Reactors: Preferred for simultaneous addition to ensure rapid mixing and consistent pH/temperature gradients.

  • Vacuum Filtration: Post-reaction, products are immediately filtered and dried at 90–120°C to prevent hydrate decomposition.

Impurity Management

  • Feedstock Purity: MgCl₂/Mg(NO₃)₂ solutions require <0.01% Fe, Co, Ni to meet cosmetic-grade standards.

  • Washing Protocols: Countercurrent washing reduces soluble salts (e.g., NaNO₃) to <0.1%.

Table 3: Typical Product Specifications

ParameterValueSource
MgHPO₄·3H₂O Purity>99%
Ash Content87.9% (dry basis)
Insoluble Impurities<0.1%

Advanced Characterization Techniques

X-Ray Diffraction (XRD)

  • Confirms trihydrate structure via peaks at 2θ = 10.2°, 20.5°, and 30.8°.

Particle Size Analysis

  • Laser diffraction reveals bimodal distributions under mixed pH conditions.

Colorimetry

  • Whiteness index >97% measured against MgO standard.

Emerging Applications and Process Innovations

Recent advances focus on nanocrystalline MgHPO₄·3H₂O for drug delivery systems. By modifying the simultaneous addition process to include surfactants (e.g., sodium dodecyl sulfate), researchers achieve particles <100 nm with enhanced bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for magnesium phosphate dibasic (MgHPO₄·3H₂O), and how do reaction conditions influence crystallinity?

  • Methodology : Magnesium phosphate dibasic (newberyite) is typically synthesized via wet chemical precipitation. A common approach involves mixing magnesium nitrate (Mg(NO₃)₂) with sodium phosphate dibasic (Na₂HPO₄) in aqueous solution at controlled pH (5–7). Reaction temperature (e.g., 25–80°C) and aging time (1–24 hours) significantly affect crystallinity and phase purity. For instance, higher temperatures (≥60°C) favor the formation of well-defined newberyite crystals, as confirmed by XRD . Adjusting the Mg/P molar ratio (1:1 to 1:2) can mitigate impurities like struvite (MgNH₄PO₄·6H₂O).

Q. How is magnesium phosphate dibasic characterized in terms of phase purity and structural properties?

  • Methodology : X-ray diffraction (XRD) is critical for phase identification, with newberyite peaks (e.g., 2θ = 20.5°, 26.7°) distinguishable from substrate interference (e.g., steel at 44.76°) . Thermogravimetric analysis (TGA) confirms hydration states by tracking mass loss at 100–200°C (dehydration) and 300–400°C (dehydroxylation). Scanning electron microscopy (SEM) reveals morphology (e.g., plate-like crystals for newberyite), while Fourier-transform infrared spectroscopy (FTIR) identifies PO₄³⁻ vibrational bands (~1050 cm⁻¹) .

Q. What are the primary applications of magnesium phosphate dibasic in biomedical or materials science research?

  • Methodology : In coatings, MgHPO₄·3H₂O is evaluated for corrosion resistance on metal substrates using electrochemical impedance spectroscopy (EIS) and polarization tests . For biomedical uses, in vitro assays (e.g., simulated body fluid immersion) assess bioactivity by monitoring hydroxyapatite formation. Its role in buffered solutions (e.g., artificial saliva) requires pH stability testing with dibasic phosphate salts .

Q. How should researchers handle and store magnesium phosphate dibasic to prevent hydration state changes?

  • Methodology : Store trihydrate forms (MgHPO₄·3H₂O) in airtight containers at ≤25°C and 40–60% relative humidity to avoid deliquescence. For anhydrous forms, desiccators with silica gel are essential. Hydration state verification via Karl Fischer titration or TGA is recommended before critical experiments .

Advanced Research Questions

Q. What factors govern the adhesion and corrosion resistance of magnesium phosphate dibasic coatings on metallic substrates?

  • Methodology : Optimize phosphating parameters:

  • Time/Temperature : Longer durations (30–60 minutes) and higher temperatures (70–90°C) enhance coating density but may induce cracking.
  • Pre-treatment : Acid etching (e.g., HCl) improves substrate-coating adhesion by increasing surface roughness.
  • Additives : Incorporation of Zn²+ or Ca²+ ions modifies coating porosity and corrosion resistance, validated by salt spray testing (ASTM B117) and EIS .

Q. How can researchers resolve discrepancies in XRD data when analyzing magnesium phosphate dibasic mixed with substrate materials?

  • Methodology : Use Rietveld refinement to deconvolute overlapping peaks (e.g., substrate Fe at 2θ = 44.76° vs. newberyite). Pair XRD with energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution and exclude contamination. Synchrotron-based XRD enhances resolution for low-crystallinity phases .

Q. What are the thermodynamic stability limits of magnesium phosphate dibasic under varying pH and ionic strength conditions?

  • Methodology : Conduct solubility experiments in buffered solutions (pH 4–9) using ion-selective electrodes to measure Mg²+ and PO₄³⁻ concentrations. Construct phase diagrams via computational tools (e.g., PHREEQC) to predict stability fields. High ionic strength (e.g., 0.15 M NaCl) accelerates phase transformation to more stable phases like bobierrite (Mg₃(PO₄)₂·8H₂O) .

Q. How do in vitro and in vivo degradation rates of magnesium phosphate dibasic compare, and what models are appropriate for predictive analysis?

  • Methodology : In vitro degradation is assessed in Tris-HCl or simulated body fluid (SBF) at 37°C, monitoring mass loss and ion release via ICP-OES. For in vivo correlation, murine subcutaneous implantation models paired with micro-CT tracking of resorption rates are used. Adjust degradation kinetics by doping with Sr²+ or CO₃²− to match bone remodeling timelines .

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